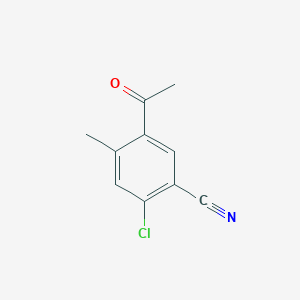

![molecular formula C18H18Cl2N2O3S B2826559 2,5-dichloro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide CAS No. 339103-12-7](/img/structure/B2826559.png)

2,5-dichloro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

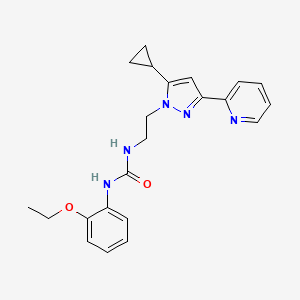

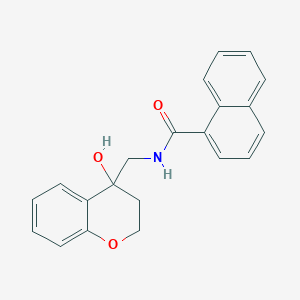

2,5-dichloro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide (DCOP) is a synthetic compound belonging to the group of sulfonamides. It is a white, crystalline solid with a molecular weight of 393.96 g/mol. DCOP is used in a wide range of scientific research applications, including drug discovery, molecular biology, biochemistry, and pharmacology.

Scientific Research Applications

Regioselectivity in Chemical Reactions

Studies on N-(polychloroethylidene)-sulfonamides have shed light on the regioselectivity of reactions involving pyrrole derivatives, leading to various N-substituted arenesulfonamides. These findings are essential for understanding the orbital-controlled processes in chemical synthesis and designing more efficient reactions with specific substituents in the electrophile molecule (Rozentsveig et al., 2008).

Catalysis and Addition Reactions

Copper-catalyzed cyclo- and Michael addition reactions have been facilitated by the interaction of unsaturated β-ketoesters with various reagents, showcasing the utility of copper catalysts in promoting diverse chemical transformations with good yields (Schotes & Mezzetti, 2011).

Oxidation Mechanisms

The selective oxidation of hydrocarbons by aqueous platinum salts demonstrates the potential for functionalizing organic compounds, including sulfonamides, through controlled oxidation steps. This research contributes to the development of novel oxidation strategies for organic synthesis (Labinger et al., 1993).

Anticancer Applications

The synthesis and study of new dibenzenesulfonamides reveal their potential as anticancer drug candidates, showing significant effects on apoptosis and autophagy pathways, in addition to inhibiting carbonic anhydrase isoenzymes associated with tumor growth. This research highlights the therapeutic potential of sulfonamide derivatives in cancer treatment (Gul et al., 2018).

Halogenation Processes

The use of N-Halosuccinimide and acidic catalysts for the ring halogenation of polyalkylbenzenes presents a methodological advancement in the selective functionalization of aromatic compounds, enabling the synthesis of halogenated derivatives with high yields (Bovonsombat & Mcnelis, 1993).

Electrochemical Applications

The electrochemical polymerization of thienylenepyrrole derivatives and their application in electrochromic devices underscore the versatility of sulfonamide compounds in materials science. These findings open pathways for the development of new materials with potential applications in electronics and display technologies (Carbas et al., 2014).

Catalytic Transfer Hydrogenation

Research on Cp*Ir(pyridinesulfonamide)Cl precatalysts for the base-free transfer hydrogenation of ketones highlights the importance of sulfonamide derivatives in catalysis, offering efficient and selective methods for the reduction of ketones under mild conditions (Ruff et al., 2016).

properties

IUPAC Name |

2,5-dichloro-N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl2N2O3S/c19-14-8-9-16(20)17(12-14)26(24,25)22(15-6-2-1-3-7-15)13-18(23)21-10-4-5-11-21/h1-3,6-9,12H,4-5,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHXIQSFFRNZIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methyl N-propan-2-ylcarbamate](/img/structure/B2826476.png)

![Methyl 6-cyanoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2826481.png)

![5,6-dichloro-N-{2,6-dioxaspiro[4.5]decan-9-yl}-2-methylpyridine-3-carboxamide](/img/structure/B2826482.png)

![2-(4-(methylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2826483.png)

![N-(3-chloro-4-methoxyphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2826486.png)

![3-[3-Chloro-5-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B2826487.png)

![(1R,5S)-N-(4-methoxyphenethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2826492.png)

![N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2826495.png)